Gancaonin P
Gancaonin P
Gancaonin p belongs to the class of organic compounds known as 6-prenylated flavones. These are flavones that features a C5-isoprenoid substituent at the 6-position. Thus, gancaonin p is considered to be a flavonoid lipid molecule. Gancaonin p exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, gancaonin p is primarily located in the membrane (predicted from logP). Outside of the human body, gancaonin p can be found in herbs and spices. This makes gancaonin p a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
129145-54-6
VCID:
VC21338118
InChI:
InChI=1S/C20H18O7/c1-9(2)3-5-11-13(22)8-15-16(17(11)24)18(25)19(26)20(27-15)10-4-6-12(21)14(23)7-10/h3-4,6-8,21-24,26H,5H2,1-2H3
SMILES:
CC(=CCC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O)C
Molecular Formula:
C20H18O7
Molecular Weight:
370.4 g/mol
Gancaonin P
CAS No.: 129145-54-6
Cat. No.: VC21338118
Molecular Formula: C20H18O7
Molecular Weight: 370.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Gancaonin p belongs to the class of organic compounds known as 6-prenylated flavones. These are flavones that features a C5-isoprenoid substituent at the 6-position. Thus, gancaonin p is considered to be a flavonoid lipid molecule. Gancaonin p exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, gancaonin p is primarily located in the membrane (predicted from logP). Outside of the human body, gancaonin p can be found in herbs and spices. This makes gancaonin p a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 129145-54-6 |
| Molecular Formula | C20H18O7 |
| Molecular Weight | 370.4 g/mol |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-(3-methylbut-2-enyl)chromen-4-one |
| Standard InChI | InChI=1S/C20H18O7/c1-9(2)3-5-11-13(22)8-15-16(17(11)24)18(25)19(26)20(27-15)10-4-6-12(21)14(23)7-10/h3-4,6-8,21-24,26H,5H2,1-2H3 |
| Standard InChI Key | OCIIFJFJVOTFTN-UHFFFAOYSA-N |
| SMILES | CC(=CCC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O)C |
| Canonical SMILES | CC(=CCC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O)C |
| Melting Point | 238-240°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator